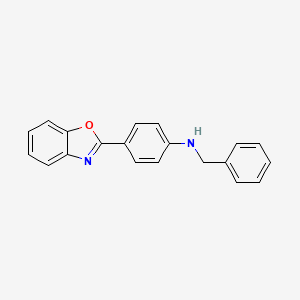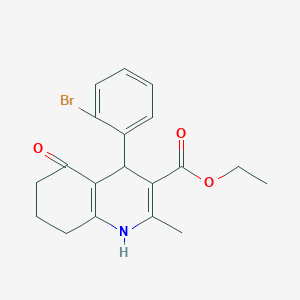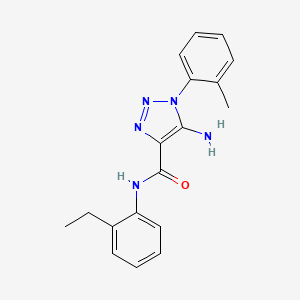
4-(1,3-benzoxazol-2-yl)-N-benzylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzoxazol-2-yl)-N-benzylaniline, also known as BBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBA is a heterocyclic compound that contains a benzoxazole ring and a benzyl group. It is synthesized through a multistep process that involves the reaction of aniline with 2-nitrobenzaldehyde, followed by reduction and cyclization. BBA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been found to exhibit various biochemical and physiological effects in cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline is also stable under various conditions and can be stored for long periods without degradation. However, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has some limitations in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline. One potential area of research is the development of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline's potential use in the development of organic semiconductors for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline involves a multistep process that starts with the reaction of aniline with 2-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves cyclization of the intermediate product to form 4-(1,3-benzoxazol-2-yl)-N-benzylaniline. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to have potential applications in the development of organic semiconductors for use in electronic devices.
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N-benzylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-2-6-15(7-3-1)14-21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23-20/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABQMWDZLHYQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzooxazol-2-yl-phenyl)-benzyl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)
![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)

![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)

![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)
![2-(benzylthio)-N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5139286.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)